molecular formula C14H22F3NO4 B3226352 1-tert-Butyl 4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate CAS No. 1255099-09-2

1-tert-Butyl 4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate

Cat. No.: B3226352
CAS No.: 1255099-09-2
M. Wt: 325.32 g/mol
InChI Key: JYUWLRUMOZOHRW-UHFFFAOYSA-N
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Description

“1-tert-Butyl 4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H22F3NO4 . It has a molecular weight of 325.32 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CCOC(=O)C1(CCN(CC1)C(=O)OC©©C)C(F)(F)F . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is calculated to be 325.5±42.0 ºC at 760 mmHg . The flash point is calculated to be 150.7±27.9 ºC . The compound should be stored at 2-8°C .

Safety and Hazards

The compound is considered hazardous. It has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F3NO4/c1-5-21-10(19)13(14(15,16)17)6-8-18(9-7-13)11(20)22-12(2,3)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWLRUMOZOHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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